molecular formula C8H11N3O B1497785 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one CAS No. 134201-14-2

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one

Cat. No. B1497785
CAS RN: 134201-14-2
M. Wt: 165.19 g/mol
InChI Key: RVZBURGBHNSVIF-UHFFFAOYSA-N
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Description

“2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one” is a biochemical compound used for proteomics research . Its molecular formula is C8H11N3 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one”, focusing on unique applications:

Inhibition of Extracellular Signal-Regulated Kinases (Erks)

This compound has been reported to demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts, which is crucial for cancer research and therapy .

Synthesis of Methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido Pyrimidine-7-carboxylate

A practical synthesis route for this derivative has been developed, which could be significant for the production of various pharmaceuticals .

Chemical & Physical Properties Analysis

The compound’s detailed chemical and physical properties are essential for its application in material science and chemical engineering .

Structure-Based Drug Design

The structure of this compound aids in the design of new drugs through high-throughput screening and structure-based drug design processes .

PARP Inhibitor Synthesis

It is used in the preparation of compounds that act as PARP inhibitors, which are important in the study of DNA damage and repair mechanisms .

Synthesis of Amino-Substituted Pyrimidines

This compound serves as a precursor in the synthesis of 4-amino-substituted pyrimidines, which have various applications in medicinal chemistry .

PI3Kδ Inhibitor Optimization

Optimization studies involving this compound have led to the generation of a highly selective PI3Kδ inhibitor, important for immunological research .

TASK-3 Channel Antagonism

Derivatives based on this compound have been analyzed for their antagonistic effects on TASK-3 channels, which are relevant in neuropharmacology .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-10-7-2-3-9-4-6(7)8(12)11-5/h9H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZBURGBHNSVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547798
Record name 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one

CAS RN

134201-14-2
Record name 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one
Reactant of Route 2
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2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one
Reactant of Route 3
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one
Reactant of Route 4
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one
Reactant of Route 5
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one
Reactant of Route 6
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one

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